2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid
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Overview
Description
2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid: is an organic compound with the molecular formula C14H16Cl2O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by a dichlorocyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dichlorophenylacetic acid and cyclohexyl bromide.
Reaction: The 2,5-dichlorophenylacetic acid is reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A well-known herbicide with similar structural features.
(2,5-Dichlorophenyl)acetic acid: Lacks the cyclohexyl group but shares the dichlorophenyl moiety.
Uniqueness:
Structural Features: The presence of both dichlorophenyl and cyclohexyl groups makes 2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid unique.
Chemical Properties:
Properties
CAS No. |
13376-40-4 |
---|---|
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-11(9-4-2-1-3-5-9)13(16)6-10(12)7-14(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
InChI Key |
NTYFWSQPZNEZFR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Origin of Product |
United States |
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